molecular formula C22H22 B14163176 DIBENZ(a,h)ANTHRACENE, OCTAHYDRO- CAS No. 63021-67-0

DIBENZ(a,h)ANTHRACENE, OCTAHYDRO-

Cat. No.: B14163176
CAS No.: 63021-67-0
M. Wt: 286.4 g/mol
InChI Key: VSNBWRZXEXDEHO-UHFFFAOYSA-N
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Description

Dibenz(a,h)anthracene, octahydro- is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C22H14. It is composed of five fused benzene rings, making it a complex and stable compound. This compound is known for its low water solubility and low volatility, and it typically occurs in solid form, often bound to particulates in polluted air, soil, or sediment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenz(a,h)anthracene, octahydro- can be synthesized through various organic synthesis methods. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the compound can be synthesized by the cyclization of 1,2,5,6-tetrahydrobenzene derivatives under high-temperature conditions .

Industrial Production Methods

Industrial production of dibenz(a,h)anthracene, octahydro- typically involves the distillation of coal tar or the incomplete combustion of organic matter. These processes generate a mixture of PAHs, from which dibenz(a,h)anthracene, octahydro- can be isolated and purified .

Chemical Reactions Analysis

Types of Reactions

Dibenz(a,h)anthracene, octahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dibenz(a,h)anthracene, octahydro- has several scientific research applications:

Mechanism of Action

Dibenz(a,h)anthracene, octahydro- exerts its effects primarily through its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, leading to mutations and potentially causing cancer. The compound targets various molecular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Dibenz(a,j)anthracene
  • Benzo(a)pyrene
  • Chrysene

Uniqueness

Dibenz(a,h)anthracene, octahydro- is unique due to its specific structure, which includes five fused benzene rings. This structure contributes to its stability and its ability to intercalate into DNA, making it a potent genotoxic compound .

Properties

CAS No.

63021-67-0

Molecular Formula

C22H22

Molecular Weight

286.4 g/mol

IUPAC Name

6a,7,7a,12,13,13a,14,14a-octahydronaphtho[1,2-b]phenanthrene

InChI

InChI=1S/C22H22/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-9,11,17-18,21-22H,10,12-14H2

InChI Key

VSNBWRZXEXDEHO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3C1CC4C(C3)C=CC5=CC=CC=C45

Origin of Product

United States

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